Cerium(III) sulfate pentahydrate

描述

准备方法

Synthetic Routes and Reaction Conditions

Cerium(III) sulfate pentahydrate can be synthesized by dissolving cerium(III) oxide or cerium(III) carbonate in sulfuric acid. The reaction typically involves heating the mixture to ensure complete dissolution and then allowing the solution to crystallize . The general reaction is as follows: [ \text{Ce}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Ce}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, cerium(III) sulfate is often produced by reacting cerium(III) hydroxide with sulfuric acid. The reaction is carried out in large reactors, and the resulting solution is then evaporated to obtain the pentahydrate form . The process involves careful control of temperature and concentration to ensure high purity and yield.

化学反应分析

Types of Reactions

Cerium(III) sulfate pentahydrate undergoes various chemical reactions, including:

Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.

Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents such as sulfur dioxide.

Substitution: Cerium(III) sulfate can participate in substitution reactions where sulfate ions are replaced by other anions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sulfur dioxide, oxalic acid.

Reaction Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.

Major Products

Oxidation: Cerium(IV) sulfate.

Reduction: Cerium(III) oxide or cerium(III) hydroxide.

Substitution: Various cerium(III) salts depending on the substituting anion.

科学研究应用

Industrial Applications

Metallurgy and Materials Science

- Steel Manufacturing : Cerium(III) sulfate pentahydrate is utilized in steel production to remove free oxygen and sulfur, forming stable oxysulfides that help in controlling undesirable trace elements like lead and antimony .

- Glass Polishing : It is recognized as one of the most efficient agents for precision optical polishing of glass, contributing to the production of high-quality optical components .

Catalysis

- Cerium compounds, including this compound, serve as catalysts in various chemical reactions. They facilitate oxidation processes and are employed in catalytic converters to reduce harmful emissions from vehicles .

Water Treatment

- Due to its solubility in water, this compound is used in water treatment processes. It aids in coagulation and flocculation, helping to remove impurities from water sources .

Pharmaceutical Applications

Drug Development

- This compound has been investigated for its potential use in drug formulations. Its properties allow it to act as a carrier for drug delivery systems, particularly in liposomal formulations that enhance the bioavailability of therapeutic agents .

Antimicrobial Activity

- Cerium compounds exhibit bacteriostatic and bactericidal effects, making them suitable for use in topical treatments for burns and wounds. Cerium(III) nitrate has been shown to significantly reduce mortality rates in burn patients compared to traditional treatments .

Anticoagulant Properties

- The similarity of cerium ions to calcium ions enables cerium(III) compounds to replace calcium in biological systems, providing anticoagulant effects that have been explored for therapeutic applications .

Scientific Research

Analytical Chemistry

- In analytical chemistry, this compound serves as a chromogenic reagent for various colorimetric analyses. It is particularly useful in determining the concentration of certain organic compounds through color development reactions .

Research on Nanoparticles

- Recent studies have focused on the use of cerium oxide nanoparticles derived from cerium sulfate for applications in catalysis and drug delivery. These nanoparticles demonstrate unique properties that enhance their effectiveness in various biomedical applications .

Case Studies

作用机制

The mechanism by which cerium(III) sulfate exerts its effects varies depending on the application:

相似化合物的比较

Cerium(III) sulfate pentahydrate can be compared with other cerium compounds such as cerium(IV) sulfate and cerium(III) nitrate:

Cerium(IV) Sulfate: Unlike cerium(III) sulfate, cerium(IV) sulfate is a strong oxidizing agent and is used in different types of redox reactions.

Cerium(III) Nitrate: Cerium(III) nitrate is more soluble in water and is often used in aqueous solutions for various applications.

List of Similar Compounds

- Cerium(IV) sulfate

- Cerium(III) nitrate

- Cerium(III) chloride

- Cerium(III) carbonate

This compound stands out due to its unique solubility properties and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

生物活性

Cerium(III) sulfate pentahydrate (Ce2(SO4)3·5H2O) is an inorganic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, and discusses relevant research findings and case studies.

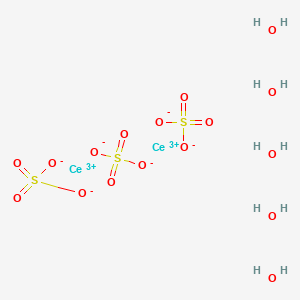

This compound is a hydrated salt of cerium(III) and sulfate ions. Its structure consists of cerium ions coordinated with sulfate groups and water molecules, contributing to its solubility and reactivity in biological systems. The chemical formula can be represented as:

Biological Activity

1. Antioxidant Activity

Research indicates that cerium compounds exhibit significant antioxidant properties. Cerium(III) ions can scavenge free radicals, which are implicated in oxidative stress-related diseases. In vitro studies have shown that cerium(III) sulfate can reduce oxidative damage in cellular models, suggesting its potential role in therapeutic applications for conditions like neurodegenerative diseases and cancer.

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. A study highlighted its effectiveness against Listeria monocytogenes, a common foodborne pathogen, indicating that cerium compounds could be utilized in food preservation or as antimicrobial agents in medical applications.

Table 1: Summary of Biological Activities of this compound

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The ability of cerium ions to undergo redox cycling allows them to neutralize reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative damage.

- Antimicrobial Mechanism : Cerium ions may disrupt bacterial cell membranes or interfere with metabolic processes, leading to reduced viability of pathogens.

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicity profile. Studies indicate that high concentrations can lead to cytotoxic effects, necessitating careful evaluation of dosage in therapeutic applications. Long-term exposure studies are required to assess potential adverse effects on human health.

属性

IUPAC Name |

cerium(3+);trisulfate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.3H2O4S.5H2O/c;;3*1-5(2,3)4;;;;;/h;;3*(H2,1,2,3,4);5*1H2/q2*+3;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSVKZVJPYBNIC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2H10O17S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724678 | |

| Record name | Cerium(3+) sulfate--water (2/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16648-30-9 | |

| Record name | Cerium(3+) sulfate--water (2/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。